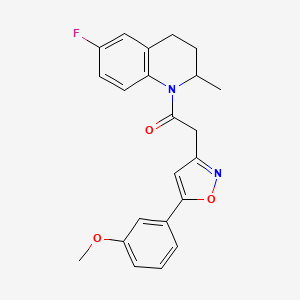
1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone is a useful research compound. Its molecular formula is C22H21FN2O3 and its molecular weight is 380.419. The purity is usually 95%.
BenchChem offers high-quality 1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
A derivative of the compound class, specifically focusing on the synthesis of isoxazole derivatives with fluoroquinoline components, has shown promise in antimicrobial applications. The synthesis and evaluation of these derivatives have demonstrated in vitro antimicrobial activity against a range of bacterial and fungal organisms. Such studies underscore the potential of fluoroquinoline-isoxazole compounds in developing new antimicrobial agents (K. S. Kumar et al., 2019).
Fluorescent Labeling Reagents
Compounds related to the fluoroquinoline family have been explored for their fluorescent properties, offering applications in biomedical analysis. A novel fluorophore with strong fluorescence across a wide pH range in aqueous media has been identified, suggesting the utility of fluoroquinoline derivatives as fluorescent labeling reagents. This characteristic makes them valuable in the detection and analysis of biological samples, providing a tool for research and diagnostic purposes (Junzo Hirano et al., 2004).
Antituberculosis Activity
The synthesis of quinoline derivatives, with a focus on their antituberculosis potential, has yielded compounds with significant in vitro activity against Mycobacterium tuberculosis. This highlights the therapeutic potential of fluoroquinoline derivatives in treating tuberculosis, a persistent global health challenge (Selvam Chitra et al., 2011).
Cytotoxic Activity in Cancer Research
Research into quinoline derivatives has also extended into the realm of cancer, where certain compounds have shown cytotoxic activity against cancer cell lines. These findings suggest the potential of fluoroquinoline derivatives in cancer treatment, warranting further investigation into their therapeutic applications (Jasna Kadrić et al., 2014).
Structural and Synthetic Chemistry
The structural elucidation and synthetic approaches to fluoroquinoline and isoxazole derivatives provide foundational knowledge for the development of novel compounds. Studies have detailed the reaction processes and conditions required for the synthesis of these compounds, contributing to the broader field of medicinal chemistry and drug development (S. Chimichi et al., 2007).
Propriétés
IUPAC Name |
1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3/c1-14-6-7-15-10-17(23)8-9-20(15)25(14)22(26)13-18-12-21(28-24-18)16-4-3-5-19(11-16)27-2/h3-5,8-12,14H,6-7,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMKGIFRQMOHRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)CC3=NOC(=C3)C4=CC(=CC=C4)OC)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6R,7R)-7-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B2505340.png)
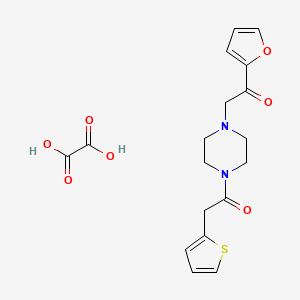

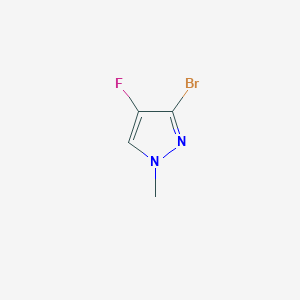
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide](/img/structure/B2505346.png)

![4-(4-Bromophenyl)sulfanyl-5-methoxy-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine](/img/structure/B2505348.png)
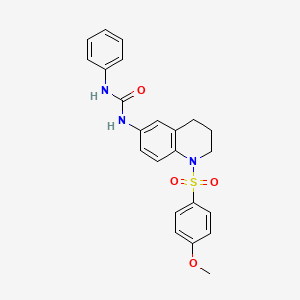

![2-(4-chlorobenzamido)-N-(3-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2505353.png)
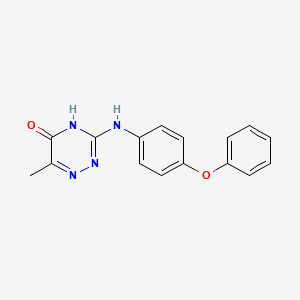
![Tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)propyl]carbamate](/img/structure/B2505359.png)
![N-(2,4-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2505360.png)
![N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2505362.png)